molecular formula C21H26O11 B2960829 [3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate CAS No. 1094684-28-2

[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2960829
CAS No.: 1094684-28-2
M. Wt: 454.428
InChI Key: MBYNLAGQJUZLMD-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate: is a complex organic compound characterized by its intricate molecular structure, which includes multiple acetyloxy groups and a methoxyphenoxy moiety[_{{{CITATION{{{_1{{3,4,5-triacetyloxy-6-5-acetyloxy-3-(4-methoxyphenyl)-4 ... - MassBank

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate . The reaction conditions often require the use of strong acetylating agents such as acetic anhydride in the presence of a catalyst like pyridine or DMAP (4-dimethylaminopyridine).

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: : Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common reagents include chromium(VI) oxide or Dess-Martin periodinane, often under acidic conditions.

  • Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically in anhydrous ether.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which [3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate: can be compared to other similar compounds, such as 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-\u03B2-D-glucopyranoside

List of Similar Compounds

  • 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-\u03B2-D-glucopyranoside

  • 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-\u03B2-D-galactopyranoside

  • 2,3,4,6-Tetra-O-acetyl-\u03B2-D-glucopyranoside

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-9-7-6-8-15(16)26-5/h6-9,17-21H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYNLAGQJUZLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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